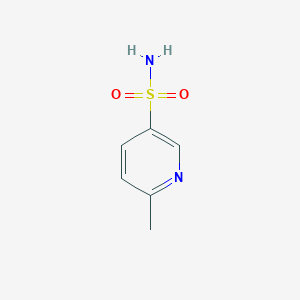

6-Methylpyridine-3-sulfonamide

Beschreibung

Evolution of Sulfonamide Chemistry in Medicinal Science

The journey of sulfonamides in medicine is a compelling narrative of scientific discovery and evolution. It began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent, which was later found to be a prodrug that metabolized into sulfanilamide (B372717) in the body. This breakthrough ushered in the era of sulfa drugs, the first class of drugs to effectively treat systemic bacterial infections and a precursor to the antibiotic revolution. Over the decades, medicinal chemists have synthesized thousands of sulfonamide derivatives, leading to compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Significance of Pyridine (B92270) Scaffolds in Contemporary Drug Discovery

The pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a ubiquitous and privileged scaffold in modern drug discovery. Its presence in numerous natural products, such as vitamins and alkaloids, has long signaled its biological importance. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing the solubility and bioavailability of drug molecules. This versatility allows for fine-tuning of the physicochemical properties of a compound, making the pyridine scaffold a favored component in the design of new therapeutic agents across a wide range of diseases.

Current Research Landscape of Pyridine-3-sulfonamide (B1584339) Derivatives

The amalgamation of the sulfonamide group and the pyridine scaffold in pyridine-3-sulfonamide derivatives has created a fertile ground for medicinal chemistry research. Scientists are actively exploring these derivatives for various therapeutic applications. For instance, certain N-substituted pyridine-3-sulfonamides have been investigated for their potential as anticancer agents. The core structure allows for diverse chemical modifications, enabling researchers to develop extensive libraries of compounds for screening against various biological targets. This ongoing research continues to uncover the therapeutic potential of this versatile chemical class.

Chemical and Physical Properties of 6-Methylpyridine-3-sulfonamide

While detailed research findings on the specific biological activities of this compound are not widely published, its fundamental chemical and physical properties are established. This compound is available as a research chemical from various suppliers.

| Property | Value | Source |

| CAS Number | 34082-13-8 | bldpharm.combldpharm.comkeyorganics.netenovationchem.comaccelachem.comletopharm.com |

| Molecular Formula | C6H8N2O2S | bldpharm.combldpharm.comkeyorganics.netletopharm.com |

| Molecular Weight | 172.20 g/mol | bldpharm.combldpharm.com |

| Purity | ≥97% | enovationchem.com |

Synthesis and Availability

This compound is primarily utilized as an intermediate in organic synthesis. While specific, detailed synthetic procedures for this exact compound are not extensively documented in readily available literature, a general approach involves the sulfonation of 2-methylpyridine (B31789) followed by amidation. The compound is commercially available from several chemical suppliers, indicating its utility in research and development.

| Supplier | Available Quantities |

| eNovation Chemicals | 100mg, 250mg, 500mg, 1g, 5g |

| BLD Pharm | Inquire for available sizes |

| Apollo Scientific | 100mg, 250mg, 500mg, 1g |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLBYMXKOXFVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664040 | |

| Record name | 6-Methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34082-13-8 | |

| Record name | 6-Methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 6 Methylpyridine 3 Sulfonamide and Its Analogs

Established Methodologies for the Preparation of Pyridine-3-sulfonamide (B1584339) Core Structures

Traditional methods for synthesizing the pyridine-3-sulfonamide core have been foundational, primarily relying on the preparation and subsequent reaction of sulfonyl chloride intermediates. These multi-step sequences are well-documented and form the basis for many synthetic campaigns.

Synthesis via Sulfonyl Chloride Intermediates

The most common and established route to pyridine-3-sulfonamides involves the reaction of a pyridine-3-sulfonyl chloride intermediate with an appropriate amine. ekb.eg The synthesis of the key intermediate, pyridine-3-sulfonyl chloride, can be achieved through several methods.

One prominent method involves the diazotization of 3-aminopyridine (B143674), followed by a sulfonyl chlorination reaction. google.com In a typical procedure, 3-aminopyridine is treated with a diazotizing agent to form a diazonium salt. This intermediate is then reacted with agents like thionyl chloride in the presence of a copper catalyst to yield pyridine-3-sulfonyl chloride. google.comgoogle.comchemicalbook.com A patent describes a method where 3-aminopyridine is used as the starting material to form an intermediate fluoboric acid diazonium salt, which then undergoes a sulfonyl chlorination reaction, reportedly offering high product content and suitability for industrial production. google.com

Another approach starts from pyridine-3-sulfonic acid. google.comchemicalbook.com This acid can be converted to the corresponding sulfonyl chloride by reacting it with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. google.comchemicalbook.com For instance, a mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride can be heated to reflux to produce pyridine-3-sulfonyl chloride. chemicalbook.com Once the pyridine-3-sulfonyl chloride is obtained, it can be readily reacted with ammonia (B1221849) or a primary/secondary amine to furnish the desired sulfonamide. The synthesis of 6-chloro-N-methylpyridine-3-sulfonamide, for example, is typically achieved by reacting 6-chloropyridine-3-sulfonyl chloride with methylamine. ontosight.ai

| Starting Material | Key Reagents | Intermediate | Product | Reference |

| 3-Aminopyridine | NaNO₂, HBF₄, SOCl₂, CuCl | Pyridine-3-diazonium fluoroborate | Pyridine-3-sulfonyl chloride | google.com |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | - | Pyridine-3-sulfonyl chloride | chemicalbook.com |

| 6-Chloropyridine-3-sulfonyl chloride | Methylamine | - | 6-Chloro-N-methylpyridine-3-sulfonamide | ontosight.ai |

Multistep Reaction Sequences to Obtain 6-Methylpyridine-3-sulfonamide Scaffolds

Creating the specific this compound scaffold often requires a multistep synthesis where the order of reactions is crucial for success. The directing effects of the substituents on the pyridine (B92270) ring must be carefully considered when planning the synthetic route. libretexts.org

A logical sequence might involve the synthesis of 6-methylpyridine-3-sulfonic acid as a key intermediate. This can be subsequently converted to the sulfonyl chloride and then the sulfonamide. The introduction of the methyl group at the 6-position and the sulfonyl group at the 3-position requires strategic planning to avoid undesired isomers.

For example, a process for preparing a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, highlights a multistep sequence involving the in-situ oxidation of a precursor. google.com While not directly synthesizing the title compound, it demonstrates the complexity of building substituted pyridine systems. Another example is the synthesis of 6-methyl-3-pyridinesulfonamide 1-oxide, which proceeds through a multi-step sequence starting with the formation of 3-methylpyridine (B133936) 1-oxide. vulcanchem.com These examples underscore the necessity of sequential, well-planned reactions to achieve the desired substitution pattern on the pyridine ring.

Novel and Green Synthetic Approaches for this compound Derivatives

In recent years, the development of more efficient, sustainable, and versatile synthetic methods has become a major focus. This has led to the exploration of palladium-catalyzed reactions and catalyst-free methods for the synthesis of pyridine sulfonamides.

Palladium-Catalyzed Coupling Reactions in Pyridine Sulfonamide Synthesis

Palladium catalysis has revolutionized organic synthesis, and its application to the formation of sulfonamides is an area of active research. These methods offer a convergent approach, allowing for the coupling of different fragments with high functional group tolerance and regioselectivity. nih.gov

One innovative strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.govacs.org This method uses a [SO₂Cl]⁺ synthon in a Suzuki-Miyaura-type cross-coupling reaction. This approach is powerful because it allows for the construction of arylsulfonyl chlorides with substitution patterns that are not accessible through traditional electrophilic aromatic substitution. nih.gov The resulting sulfonyl chloride can then be converted to the sulfonamide in situ. nih.gov The use of specific ligands can direct the palladium catalyst to favor C-S bond formation over the more common desulfonylation of arylsulfonyl chlorides. nih.gov

Furthermore, palladium-catalyzed reactions have been developed for the direct C-H functionalization of sulfonamides to form biaryl sulfonamides. researchgate.net Research has also demonstrated the use of palladium catalysis to couple heterocyclic sulfinates with aryl halides, providing a route to complex biaryl and heteroaryl sulfonamide structures. ox.ac.uk These advanced methods provide powerful tools for creating diverse libraries of pyridine sulfonamide derivatives for various applications.

| Reaction Type | Key Components | Catalyst System | Product Type | Reference |

| Chlorosulfonylation | Arylboronic acid, Phenyl chlorosulfate | Palladium catalyst (e.g., with L5 ligand) | Arylsulfonyl chloride / Sulfonamide | nih.gov |

| C-H Arylation | Benzenesulfonamide (B165840), Iodobenzene | Palladium acetate, Silver(I) oxide | Biaryl sulfonamide | researchgate.net |

| Sulfinate Coupling | Heterocyclic sulfinate, Aryl halide | Palladium(0) catalyst (e.g., with P(tBu)₂Me) | Heteroaryl-aryl sulfonamide | ox.ac.uk |

Catalyst-Free Synthesis Methods for Pyridine Sulfonamide Formation

The principles of green chemistry have spurred the development of catalyst-free synthetic methods, which aim to reduce waste and avoid the use of toxic heavy metals. acs.org For the synthesis of pyridine scaffolds, multicomponent reactions (MCRs) are particularly attractive.

One such approach is the Hantzsch pyridine synthesis, which can be performed under solvent-free conditions. acs.org A study describes a three-component reaction of an aldehyde, a β-ketoester, and an ammonium (B1175870) salt, heated without solvent to produce 1,4-dihydropyridines, which are precursors to pyridines. acs.org While not directly forming the sulfonamide, this method represents a green approach to the core pyridine ring.

Other catalyst-free methods focus on the sulfonamide bond formation itself. A Petasis reaction between sulfonamides, glyoxylic acid, and boronic acids has been reported to proceed without a catalyst, offering a broad substrate scope. organic-chemistry.org Additionally, multicomponent reactions for synthesizing pyridines bearing a sulfonamide moiety have been developed, sometimes using novel ionic liquids that can act as both solvent and catalyst, under solvent-free conditions. rsc.orgrsc.orgresearchgate.net These reactions often proceed via a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization, to build the substituted pyridine ring in a single, efficient step. rsc.org

Functionalization and Derivatization of the this compound Moiety

Once the this compound core is synthesized, it can serve as a versatile building block for more complex molecules. The reactivity of the pyridine ring, the sulfonamide group, and the methyl group allows for a wide range of functionalization reactions.

The nitrogen atom of the sulfonamide group can be readily derivatized. For example, primary pyridine-3-sulfonamides can react with aryl isocyanates in the presence of a base like potassium carbonate to form N-acylsulfonamides or sulfonylureas. nih.gov This reaction is a common strategy for modifying the biological activity of sulfonamide-based compounds. nih.gov

The pyridine ring itself is amenable to further substitution. The electron-withdrawing nature of the sulfonamide group and the specific substitution pattern influence the regioselectivity of subsequent reactions. Nucleophilic aromatic substitution is a key reaction, particularly if a leaving group is present on the ring. mdpi.com For instance, 4-chloropyridine-3-sulfonamide (B47618) can react with sodium azide (B81097) to form 4-azidopyridine-3-sulfonamide, which is a precursor for "click" chemistry reactions to introduce triazole rings. mdpi.com

Furthermore, the methyl group at the C-6 position can potentially be functionalized. For example, Brønsted acid-catalyzed reactions have been developed for the C(sp³)–H bond functionalization of 2-alkylazaarenes, allowing for the addition to in situ generated N-sulfonylimines. rsc.org This type of reaction opens up avenues for elaborating the structure at the methyl position. The functionalization of a related 1-((6-methylpyridin-2-yl)methyl)-1H-tetrazole scaffold has also been demonstrated, where deprotonation allows for reaction with various electrophiles. acs.orgresearchgate.net

Substitutions on the Pyridine Ring for Structure Elucidation and Activity Modulation

Modifying the pyridine ring of this compound is a key strategy for investigating and modulating biological activity. The pyridine nucleus is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which allows for the introduction of various substituents. mdpi.comnih.gov

Initial challenges in pyridine chemistry involved the sulfonation of the pyridine ring, which is less reactive than benzene (B151609) derivatives in electrophilic aromatic substitution reactions. However, the development of specialized reaction conditions has enabled the synthesis of pyridine-3-sulfonic acid and its derivatives.

Common substitutions on the pyridine ring include the introduction of halogen, alkyl, and amino groups. For instance, the synthesis of 6-chloro-N-methylpyridine-3-sulfonamide involves a chloro group at the 6-position. ontosight.ai This halogen can be a site for further reactions, such as nucleophilic substitution. The presence of additional methyl groups, as in 2,6-dimethylpyridine-3-sulfonic acid , can increase steric bulk and potentially lower reactivity in electrophilic substitution reactions compared to mono-substituted analogs.

In the context of SAR studies, various substituted pyridine sulfonamides have been prepared through multi-component reactions, allowing for a systematic exploration of structural diversity. For example, studies on inhibitors of mycobacterial lipoamide (B1675559) dehydrogenase have explored analogs with substitutions like a bromo group at the 5-position and an amino group at the 2-position of the pyridine ring. nih.gov These modifications are crucial for establishing the necessary interactions within the enzyme's binding site. nih.gov Specifically, the bonds between a 2-amino-5-bromo pyridine ring and the enzyme's side chains contribute significantly to the compound's affinity. nih.gov

Click chemistry has also been employed to introduce a wide array of substituents at the 4-position of the pyridine ring, starting from 4-chloropyridine-3-sulfonamide, to generate a diverse library of derivatives. mdpi.com

Table 1: Examples of Substitutions on the Pyridine Ring and Their Purpose

| Starting Compound/Analog | Position of Substitution | Substituent Group | Purpose/Effect | Reference(s) |

| Pyridine-3-sulfonamide | 4 | Various via click chemistry | Generation of a large array of derivatives for activity screening. | mdpi.com |

| N-methylpyridine-3-sulfonamide | 2 and 5 | Amino and Bromo | Enhance binding affinity to target enzymes. | nih.gov |

| This compound | 2 | Methyl | Increased steric bulk, potentially lowering reactivity. | |

| Pyridine-3-sulfonamide | 6 | Chloro | Provides a reactive site for further nucleophilic substitution. | ontosight.ai |

Modifications at the Sulfonamide Nitrogen for Diversification

Diversification of the this compound scaffold is frequently achieved by modifying the sulfonamide nitrogen atom. The classical and most common method for creating N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. eurjchem.com

For example, the synthesis of 6-chloro-N-methylpyridine-3-sulfonamide is typically achieved by reacting 6-chloropyridine-3-sulfonyl chloride with methylamine. ontosight.ai This approach allows for the introduction of a wide variety of alkyl and aryl groups at the sulfonamide nitrogen, depending on the amine used. A general procedure involves stirring the amino pyridine with a specific sulfonyl chloride in a solvent like dichloromethane (B109758) at room temperature. eurjchem.com

Researchers have synthesized series of N-substituted pyridine sulfonamides to explore their biological activities. eurjchem.com For instance, a series of N-isopropyl-4-methylpyridin-2-yl benzenesulfonamide derivatives were synthesized to evaluate their antidiabetic potential. eurjchem.comresearchgate.net In other studies, reversing the sulfonamide linkage or methylating the secondary amide nitrogen resulted in a loss of potency, highlighting the importance of the N-H bond for activity in certain biological targets. nih.gov

Copper-catalyzed cross-coupling reactions, such as the Ullmann-type reaction, provide another route for N-arylation. 3-Methylpyridine-2-sulfonamide can react with 5-halo-2-methoxypyridine in the presence of a copper iodide catalyst to form N-aryl sulfonamides. More recent developments include data-driven approaches to optimize the Chan-Lam coupling for the N-arylation of primary sulfonamides with various organoboron partners, which is applicable to complex molecule synthesis. chemrxiv.org

Table 2: Methods for Modification at the Sulfonamide Nitrogen

| Reaction Type | Reagents | Resulting Modification | Purpose | Reference(s) |

| Sulfonylation | Pyridine sulfonyl chloride, Amine (e.g., methylamine) | N-alkylation/N-arylation | Diversification for SAR studies. | ontosight.aieurjchem.com |

| Ullmann-Type Coupling | Sulfonamide, Halo-pyridine, CuI catalyst | N-arylation | Synthesis of biaryl sulfonamides. | |

| Chan-Lam Coupling | Primary sulfonamide, Organoboron compound | N-arylation | Broadly applicable and selective synthesis. | chemrxiv.org |

| Amide Coupling | Carboxylic acid, Amine | Formation of amide linkage | Synthesis of final compounds from intermediates. | nih.gov |

Optimization of Synthetic Yields and Reaction Conditions for Scalability

Transitioning a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For this compound and its analogs, several strategies are employed to improve yields and scalability.

Systematic optimization often involves screening various parameters. Key areas of focus include:

Solvent Selection: Polar aprotic solvents like DMF can enhance the solubility of reaction intermediates.

Catalyst Use: The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate sulfonylation reactions. Modern methods also employ palladium or copper catalysts for cross-coupling reactions to form sulfonamides, with research focused on achieving high yields with low catalyst loading for scalability. chemrxiv.orgthieme-connect.com

Temperature Control: Adjusting the temperature can improve reaction kinetics; for example, higher temperatures (60–80°C) can speed up sulfonylation, though care must be taken to avoid degradation of sensitive reactants.

Reagent Choice: The development of methods using stable, solid chemicals and environmentally friendly solvents is crucial for large-scale synthesis. thieme-connect.com For instance, using sodium pyrosulfite as a sulfur dioxide source offers a rapid and safe method for obtaining sulfonamides. thieme-connect.com

Recent advancements focus on developing robust and scalable processes. For example, a one-pot, multikilogram-scale synthesis of a related azetidine (B1206935) intermediate was developed that was high-yielding (80%) and avoided chromatographic purification. acs.org In the synthesis of other complex heterocyclic compounds, process changes have included modifying reaction conditions from cryogenic temperatures (-78 °C) to near-ambient temperatures (0 to 15 °C) and replacing hazardous oxidizing agents with safer alternatives like bleach under phase-transfer conditions. acs.org

For the synthesis of intermediates like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone , a key component for certain anti-inflammatory drugs, processes have been developed to avoid the use of undesirable reagents like methanesulfonic acid and tungsten catalysts, which can introduce genotoxic impurities or heavy metal contamination. google.com These improved processes often involve telescoping reaction steps to eliminate the isolation of intermediates, further streamlining production. acs.orggoogle.com

Table 3: Strategies for Optimizing Synthetic Yield and Scalability

| Optimization Strategy | Parameter/Method | Example/Effect | Benefit for Scalability | Reference(s) |

| Reaction Conditions | Temperature Gradient | Increasing temperature from RT to 60-80°C. | Improved reaction kinetics and throughput. | |

| Solvent Screening | Use of polar aprotic solvents (e.g., DMF). | Enhanced solubility of intermediates, improving reaction efficiency. | ||

| Catalysis | Catalyst Selection | Use of DMAP for sulfonylation; Pd or Cu for cross-coupling. | Acceleration of reactions, enabling lower temperatures and better selectivity. | thieme-connect.com |

| Catalyst Loading | Reducing catalyst dosage to 2.5 mol%. | Cost reduction and easier purification. | thieme-connect.com | |

| Process Development | Telescoping Steps | Combining multiple reaction steps without isolating intermediates. | Reduced processing time, solvent waste, and material loss. | acs.orggoogle.com |

| Reagent Substitution | Replacing hazardous reagents (e.g., n-BuLi, RuCl₃) with safer alternatives (e.g., KOtAm, bleach). | Improved process safety and environmental profile. | acs.org | |

| Purification Method | Development of chromatography-free processes. | Significant reduction in cost, time, and solvent usage. | acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methylpyridine 3 Sulfonamide Derivatives

Correlation of Structural Features with Biological Potency

The biological activity of derivatives based on the 6-methylpyridine-3-sulfonamide scaffold is intricately linked to their structural characteristics. The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for optimizing potency, selectivity, and pharmacokinetic profiles. These studies systematically modify the core structure and analyze the resulting changes in biological effect.

Influence of Substituent Nature and Position on Bioactivity Profiles

The nature and placement of substituents on the pyridine (B92270) ring and the sulfonamide group profoundly impact the bioactivity of this compound derivatives. Research across various therapeutic targets has elucidated key structural determinants for activity.

For instance, in the development of inhibitors for enzymes like carbonic anhydrase (CA), the substitution pattern is critical. Studies on related pyridine-3-sulfonamide (B1584339) scaffolds have shown that introducing substituents at the 4-position of the pyridine ring can modulate inhibitory activity and selectivity against different CA isoforms. The electron-withdrawing property of the pyridine ring itself enhances the acidity of the sulfonamide group compared to a standard benzenesulfonamide (B165840), which is a key interaction for binding to the zinc ion in the enzyme's active site.

In a series of pyrazolo[4,3-c]pyridine sulfonamides, the nature of the linker between the pyridine core and the benzenesulfonamide moiety significantly affected inhibitory activity against human carbonic anhydrase I (hCA I). A direct connection between the two moieties resulted in decreased activity, while an N-methylpropionamide linker was found to be favorable for inhibitory action. Furthermore, the substituent on the benzenesulfonamide portion also plays a vital role; for example, a 4-hydroxy-6-methylpyridin moiety was beneficial for activity against the β-CA from Burkholderia pseudomallei (BpsCAβ).

Similarly, in the context of PI3K/mTOR dual inhibitors, modifications to a related sulfonamide methoxypyridine scaffold revealed distinct SAR trends. For a series of derivatives with an oxazole (B20620) group, the substituent at the fifth position was crucial. Ester groups at this position resulted in poor enzyme inhibition, whereas amide substituents were found to be beneficial for ligand-receptor interactions. Specifically, N-alkyl amides of moderate size, such as isopropyl and cyclopropyl (B3062369) groups, demonstrated optimal inhibitory activity, while groups that were either too small or too large led to a decrease in potency.

The antiproliferative activity of pyridine derivatives is also sensitive to substitution. Analysis of various pyridine compounds has shown that the number and position of methoxy (B1213986) (-OCH3) groups can significantly alter their efficacy against cancer cell lines. An increase in the number of methoxy substituents has been correlated with a lower IC50 value, indicating enhanced antiproliferative activity.

| Scaffold/Series | Target | Substituent Modification | Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | N-methylpropionamide linker vs. direct connection | Linker was favorable for activity; direct connection decreased activity. | |

| Pyrazolo[4,3-c]pyridine sulfonamides | BpsCAβ | Presence of 4-hydroxy-6-methylpyridin moiety | Beneficial for inhibitory activity. | |

| Sulfonamide methoxypyridine derivatives | PI3Kα/mTOR | N-alkyl amides of moderate volume (e.g., isopropyl) at oxazole C5-position | Showed ideal inhibitory activity compared to smaller or larger groups. | |

| Pyridine derivatives | Antiproliferative (Cancer cell lines) | Increasing the number of -OCH3 groups | Correlated with increased activity (lower IC50). | |

| 4-Substituted Pyridine-3-sulfonamides | hCA IX, hCA XII | Introduction of "tails" via CuAAC click reaction | Modulated inhibitory activity and selectivity between isoforms. |

Stereochemical Aspects and Chiral Recognition in Ligand-Receptor Interactions

Stereochemistry is a critical factor in drug design, as enantiomers of a chiral molecule can exhibit significantly different biological activities, metabolic pathways, and toxicities. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a specific biological target, a phenomenon known as chiral recognition.

In the context of sulfonamide derivatives, the introduction of a chiral center can have a profound impact on biological potency. For example, in a study of aryl sulfonamide derivatives as inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), the influence of chirality on inhibitory activity was investigated. Molecular docking studies were performed on the R and S enantiomers of a specific compound (24R and 24S) to understand the differences in their binding modes.

The docking results revealed that both enantiomers could bind to the active site of the Mcl-1 protein. However, the more active enantiomer typically forms a more stable complex, characterized by a lower binding energy and a greater number of favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket. Such studies highlight that even a subtle change in the spatial orientation of a substituent can lead to a significant difference in binding affinity and, consequently, biological activity. This underscores the importance of synthesizing and testing enantiomerically pure compounds during the drug development process.

While detailed stereochemical studies specifically on this compound are not extensively documented in the provided search results, the principles derived from related sulfonamide classes are directly applicable. The precise geometry of the ligand must be complementary to the topology of the receptor's binding site to achieve optimal interaction.

Computational Approaches to Structure-Activity Analysis (e.g., QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational methodologies that correlate the physicochemical properties of a series of compounds with their biological activities. These models are invaluable for understanding the structural requirements for activity, predicting the potency of novel compounds, and guiding rational drug design.

QSAR models are mathematical equations that link molecular descriptors (numerical representations of molecular properties) to biological activity. For sulfonamide derivatives, various descriptors have been found to be significant, including:

Electronic descriptors: Describing the electron distribution in the molecule.

Steric descriptors: Relating to the size and shape of the molecule.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity.

Topological descriptors: Representing the connectivity and branching of atoms.

In one QSAR study on a series of sulfonamide derivatives, the activity was found to depend on parameters such as RDF (Radial Distribution Function), WHIM (Weighted Holistic Invariant Molecular), and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors, which encode information about the 3D structure of the molecule.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. These methods require the alignment of the compounds in a series and generate 3D contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity. For instance, a 3D-QSAR study on pyrimidine-sulfonamide hybrids as BRAFV600E inhibitors provided insights into the favorable and unfavorable regions for steric and electrostatic interactions, guiding the design of more potent compounds. The statistical validity of QSAR models is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²), which indicate the model's explanatory and predictive power, respectively.

| QSAR/3D-QSAR Model Type | Key Descriptors/Fields | Significance/Application | Statistical Validation Example |

|---|---|---|---|

| 2D-QSAR | Topological, electronic, and physicochemical descriptors (e.g., SlogP, Mol. Wt) | Identifies key molecular properties correlated with activity. Used for predicting the activity of new compounds. | r² > 0.6, q² > 0.5 |

| 3D-QSAR (e.g., kNN-MFA) | Steric, Electrostatic, Hydrophobic fields | Generates 3D contour maps to visualize favorable and unfavorable regions for substitution. | Cross-validation (q²) value of 0.8269 and external validation (pred_r²) value of 0.7647. |

| Gaussian field-based 3D-QSAR | Gaussian-type potential fields | Provides detailed insights into ligand-receptor interactions to guide the design of novel inhibitors. | High correlation coefficients for training and test sets. |

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a response. A pharmacophore model does not represent a real molecule or a real set of functional groups, but rather an abstract concept that describes the common features of active ligands.

These key features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic (AR) rings

Positive and Negative Ionizable centers

Pharmacophore models can be generated using two main approaches:

Ligand-based modeling: This method is used when the 3D structure of the target receptor is unknown. It involves superimposing a set of active molecules and extracting the common chemical features that are essential for their activity.

Structure-based modeling: When the crystal structure of the ligand-receptor complex is available, this approach can be used. The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the receptor's binding site.

For sulfonamide-based inhibitors, a typical pharmacophore model might include an HBD feature for the sulfonamide NH, an HBA feature for one of the sulfonyl oxygens, and an aromatic or hydrophobic feature corresponding to the pyridine ring. Molecular dynamics simulations can be combined with pharmacophore modeling to account for the flexibility of the receptor and ligand, leading to more robust and accurate models.

Once a pharmacophore model is developed and validated, it serves as a powerful 3D query for virtual screening of large compound databases to identify novel scaffolds that match the pharmacophoric features. This process can significantly accelerate the discovery of new hit compounds. The identified hits can then be further optimized through chemical synthesis and biological testing, guided by the SAR and QSAR insights discussed previously.

Biological Activity and Mechanistic Investigations of 6 Methylpyridine 3 Sulfonamide Analogs

Enzyme Inhibition Studies

Derivatives of pyridine-3-sulfonamide (B1584339) have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, with a particular focus on those associated with cancer, such as hCA IX and hCA XII, alongside the ubiquitous cytosolic isoforms hCA I and hCA II. A series of 4-substituted pyridine-3-sulfonamides demonstrated a wide spectrum of inhibitory activity. For instance, certain compounds showed significant selectivity for the cancer-related hCA IX over the widespread hCA II, with one compound exhibiting a 5.9-fold greater selectivity for hCA IX. nih.gov Another compound displayed a notable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. nih.gov The inhibition constants (Kᵢ) for these compounds against various isoforms were in the nanomolar range, with values reaching 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. nih.gov Molecular docking studies suggest that the positioning of substituents on the pyridine (B92270) ring allows for selective interactions within the hydrophilic or lipophilic regions of the enzyme's active site. nih.gov

Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated for their inhibitory action against several CA isoforms, including bacterial β- and γ-CAs. mdpi.com These compounds displayed inhibitory activity against all tested bacterial CAs. mdpi.com Against the β-CA from E. coli, the Kᵢ values ranged from 94.9 nM to 5027 nM. mdpi.com Notably, the activity against the β-CA from Burkholderia pseudomallei was more potent, with Kᵢ values ranging from 96.4 to 788.8 nM. mdpi.com The structure-activity relationship indicated that specific substitutions were beneficial for activity against different bacterial isoforms. mdpi.com Even established sulfonamide diuretics have been shown to be effective inhibitors of various CA isozymes, with some exhibiting low nanomolar or even subnanomolar inhibition constants against isoforms like CA VB, VII, IX, XII, and XIII. rsc.org

| Compound Type | Target Isoform(s) | Inhibition Constant (Kᵢ) | Selectivity Highlights |

| 4-Substituted Pyridine-3-sulfonamides | hCA II, hCA IX, hCA XII | Up to 271 nM (hCA II), 137 nM (hCA IX), 91 nM (hCA XII) | Up to 5.9-fold for hCA IX over hCA II; 23.3-fold between hCA IX and hCA XII |

| Pyrazolo[4,3-c]pyridine Sulfonamides | E. coli β-CA, B. pseudomallei β-CA | 94.9 nM - 5027 nM (E. coli), 96.4 nM - 788.8 nM (B. pseudomallei) | One compound was selective against E. coli β-CA with a selectivity index of 59.8 |

| Sulfonamide Diuretics (e.g., chlorthalidone, indapamide) | hCA VB, VII, IX, XII, XIII | Low nanomolar to subnanomolar range | Varies by compound and isoform |

Sulfonamides function as antimicrobial agents by inhibiting dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in the folate biosynthesis pathway. nih.govresearchgate.net Due to their structural similarity to the natural substrate, para-aminobenzoic acid (pABA), sulfonamides act as competitive inhibitors of DHPS. nih.govresearchgate.net This inhibition disrupts the synthesis of 7,8-dihydropteroate, a precursor to dihydrofolate (DHF), leading to a depletion of folate cofactors essential for nucleic acid and amino acid synthesis, ultimately arresting microbial growth. researchgate.netnih.gov

Research has explored the development of novel sulfonamide derivatives to enhance this inhibitory activity. For example, a series of N-sulfonamide 2-pyridone derivatives were designed to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another critical enzyme in the folate pathway. nih.gov In vitro enzyme assays demonstrated that these compounds could effectively inhibit both enzymes, with the most potent compound showing an IC₅₀ value of 2.76 µg/mL against DHPS. nih.gov This dual-inhibition strategy aims to create more potent antimicrobial agents. nih.gov The inhibition of DHPS by sulfonamides leads to the formation of a non-functional sulfa-dihydropteroate analog, which cannot be utilized by downstream enzymes, thereby blocking the entire folate synthesis pathway. researchgate.netnih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Impact on Folate Synthesis |

| Sulfonamides | Dihydropteroate Synthetase (DHPS) | Competitive inhibition with p-aminobenzoic acid (pABA) | Blocks the formation of 7,8-dihydropteroate, leading to depletion of dihydrofolate (DHF) |

| N-sulfonamide 2-pyridone derivatives | DHPS and Dihydrofolate Reductase (DHFR) | Dual inhibition of both enzymes in the folate pathway | Potentially more potent disruption of folate synthesis |

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a key strategy in the development of anti-cancer therapies. nih.gov Sulfonamide derivatives have emerged as a promising class of compounds for VEGFR-2 inhibition. nih.gov

Pyridine derivatives, in particular, have been investigated as VEGFR-2 inhibitors. wikipedia.org These small molecules typically act as competitive inhibitors at the ATP-binding site of the kinase domain of VEGFR-2. wikipedia.org By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby interrupting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. semanticscholar.org The development of pyridine-containing sulfonamides and other related heterocyclic structures aims to enhance potency and selectivity for VEGFR-2, thereby minimizing off-target effects. wikipedia.org

| Compound Class | Target Enzyme | Mechanism of Action | Therapeutic Goal |

| Sulfonamide derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Competitive inhibition at the ATP-binding site of the kinase domain | Anti-angiogenesis for cancer therapy |

| Pyridine derivatives | VEGFR-2 | Interruption of downstream signaling pathways for cell proliferation and migration | Inhibition of tumor growth and metastasis |

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in signal transduction pathways that promote cancer cell growth and survival. nih.gov The ATPase activity of Hsp90 is critical for its chaperone function, making it an attractive target for cancer therapy. nih.gov While direct studies on 6-methylpyridine-3-sulfonamide are not prevalent, research into structurally related compounds provides insights. For instance, 6-alkylsalicylic acid analogs have been identified as inhibitors of the in vitro ATPase activity of human Hsp90α. nih.gov These compounds exhibited moderate inhibitory activity, with IC₅₀ values in the micromolar range (65.2 to 68.3 µM). nih.gov The mechanism of inhibition involves binding to the ATP-binding pocket of Hsp90, as demonstrated by competition binding experiments. nih.gov

| Analog Class | Target Protein | Mechanism of Action | IC₅₀ Values |

| 6-Alkylsalicylic acids | Heat Shock Protein 90α (Hsp90α) | Inhibition of ATPase activity through competitive binding at the ATP-binding site | 65.2 - 68.3 µM |

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers. researchgate.net Consequently, dual inhibitors of PI3K and mTOR are being actively pursued as a therapeutic strategy to more effectively block this pathway and prevent feedback activation loops. nih.gov A series of sulfonamide methoxypyridine derivatives have been synthesized and identified as novel and potent dual PI3K/mTOR inhibitors. nih.gov One of the lead compounds from this series demonstrated the ability to decrease the phosphorylation of AKT, a downstream effector of PI3K, at low concentrations. nih.gov This compound also induced cell cycle arrest and apoptosis in cancer cell lines. nih.gov

Similarly, pyridopyrimidinone derivatives incorporating a sulfonamide moiety have been developed as dual PI3K/mTOR inhibitors. nih.gov The sulfonamide group in these molecules is thought to form a critical interaction with a lysine (B10760008) residue (Lys833) in the active site of PI3K. nih.gov These compounds exhibited potent inhibition of both PI3K and mTOR in cellular assays. nih.gov

| Compound Class | Target Enzymes | Effect on Pathway | Key Interactions |

| Sulfonamide methoxypyridine derivatives | PI3K and mTOR | Dual inhibition, decreased phosphorylation of AKT, cell cycle arrest, apoptosis | Binds to the active sites of both kinases |

| Pyridopyrimidinone sulfonamides | PI3K and mTOR | Dual inhibition, suppression of Akt and p70s6k phosphorylation | Sulfonamide group interacts with Lys833 in PI3K |

N-methylpyridine-3-sulfonamides have been identified as potent and species-selective inhibitors of Mycobacterium tuberculosis lipoamide (B1675559) dehydrogenase (Mtb Lpd), an enzyme crucial for the bacterium's ability to establish infection. nih.govacs.orgnih.govacs.org These compounds exhibit over 1,000-fold selectivity for Mtb Lpd compared to the human homolog. nih.govacs.orgnih.gov The basis for this selectivity lies in the unique binding mode of the sulfonamides within the lipoamide channel of the mycobacterial enzyme. nih.govacs.org

Crystallographic studies have revealed that the sulfonamide binds in the lipoamide channel, a different site from other known inhibitors that target the NAD⁺/NADH pocket. nih.govacs.org The selectivity is attributed, in part, to a hydrogen bond formed between the amide oxygen of the sulfonamide and the side chain of Arg93, an amino acid residue that is conserved in mycobacterial Lpd but varies in eukaryotic versions of the enzyme. nih.govacs.orgnih.gov Mutation of this arginine to alanine (B10760859) (R93A) resulted in a more than 600-fold increase in the Kᵢ for the inhibitor, confirming the critical role of this interaction in the inhibitor's potency and selectivity. acs.org While these initial compounds showed high potency and selectivity in vitro, they lacked whole-cell activity against M. tuberculosis. cornell.edu Subsequent development has focused on improving the permeability of these analogs to achieve activity against whole mycobacteria. cornell.edu

| Compound Class | Target Enzyme | Selectivity | Binding Site | Key Interaction for Selectivity |

| N-methylpyridine-3-sulfonamides | Mycobacterial Lipoamide Dehydrogenase (Mtb Lpd) | >1,000-fold vs. human Lpd | Lipoamide channel | Hydrogen bonding with species-variant Arg93 |

Alpha-Amylase and Alpha-Glucosidase Inhibitory Mechanisms

Analogs of this compound have been investigated for their potential as antidiabetic agents through the inhibition of key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. nih.govnih.gov These enzymes play a crucial role in breaking down complex carbohydrates into absorbable monosaccharides, and their inhibition can help manage postprandial hyperglycemia. mdpi.com The primary mechanisms of action for inhibitors of these enzymes can be competitive, non-competitive, or uncompetitive, effectively delaying the digestion of carbohydrates and subsequent glucose uptake. nih.gov

A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-amylase. nih.gov The tested compounds exhibited significant inhibitory percentages, ranging from 93.4% to 96.6% at a concentration of 100 μg/mL. nih.gov Notably, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative emerged as a highly potent inhibitor of the α-amylase enzyme, with an IC₅₀ value of 1.08 ± 0.02 μM, which is comparable to the standard drug Acarbose (IC₅₀ = 0.43 ± 0.01 μM). nih.gov Another promising compound, 3-cyano-2-imino-2H-chromene-6-sulfonamide, also showed strong activity with an IC₅₀ value of 1.76 ± 0.01 μM. nih.gov

The most active of these sulfonamide derivatives were further assessed for their α-glucosidase inhibitory potential. At a concentration of 10 μg/mL, the 3-cyano-2-imino-2H-chromene-6-sulfonamide and 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivatives displayed inhibitory percentages of 90.7% and 83.8%, respectively. nih.gov Their IC₅₀ values against the α-glucosidase enzyme were 0.548 ± 0.02 μg/mL and 2.44 ± 0.09 μg/mL, respectively, demonstrating potent inhibition when compared to Acarbose (0.604 ± 0.02 μg/mL). nih.gov Computational docking analyses supported these findings, indicating that the derivatives could successfully bind within the active sites of both α-amylase and α-glucosidase. nih.gov

| Compound | Target Enzyme | IC₅₀ Value | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | α-Amylase | 1.08 ± 0.02 μM | Acarbose | 0.43 ± 0.01 μM |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-Amylase | 1.76 ± 0.01 μM | Acarbose | 0.43 ± 0.01 μM |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-Glucosidase | 0.548 ± 0.02 μg/mL | Acarbose | 0.604 ± 0.02 μg/mL |

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | α-Glucosidase | 2.44 ± 0.09 μg/mL | Acarbose | 0.604 ± 0.02 μg/mL |

Inhibition of Other Relevant Enzymatic Targets

Beyond their effects on digestive enzymes, sulfonamide-based structures, including pyridine sulfonamides, have been explored as inhibitors of other critical enzymatic targets, such as carbonic anhydrases (CAs) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govnih.gov

Pyrazolo[4,3-c]pyridine sulfonamides have demonstrated notable inhibitory activity against various isoforms of carbonic anhydrase, an enzyme family involved in numerous physiological processes. nih.gov These compounds were tested against cytosolic human isoforms (hCA I and hCA II), transmembrane isoforms (hCA IX and XII), and several bacterial β- and γ-CAs. nih.gov Against the β-CA from Burkholderia pseudomallei (BpsCAβ), the inhibitory activities (Kᵢ values) ranged from 96.4 nM to 788.8 nM, with several compounds being more potent than the standard inhibitor Acetazolamide (AAZ, Kᵢ = 745 nM). nih.gov For instance, a derivative featuring a 4-hydroxy-6-methylpyridin moiety was particularly beneficial for activity against BpsCAβ. nih.gov

Additionally, the 2H-chromene-6-sulfonamide derivatives that showed strong anti-diabetic potential were also evaluated for their PPAR-γ transactivation activity. nih.gov PPAR-γ is a nuclear receptor crucial for regulating glucose metabolism and insulin (B600854) sensitivity. The 3-cyano-2-imino-2H-chromene-6-sulfonamide and 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivatives exhibited potent PPAR-γ activity with IC₅₀ values of 3.152 ± 0.03 μg/mL and 3.706 ± 0.32 μg/mL, respectively, which were superior to the activity of the standard drug Pioglitazone (4.884 ± 0.29 μg/mL). nih.gov

| Compound Class | Target Enzyme/Receptor | Key Finding (Inhibition Constant/IC₅₀) | Reference Compound | Reference Value |

|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrase (BpsCAβ) | Kᵢ values from 96.4 nM to 788.8 nM | Acetazolamide (AAZ) | Kᵢ = 745 nM |

| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrase (E. coli β-CA) | Kᵢ values from 94.9 nM to 5027 nM | Acetazolamide (AAZ) | Kᵢ = 227 nM |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | PPAR-γ | IC₅₀ = 3.152 ± 0.03 μg/mL | Pioglitazone | IC₅₀ = 4.884 ± 0.29 μg/mL |

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | PPAR-γ | IC₅₀ = 3.706 ± 0.32 μg/mL | Pioglitazone | IC₅₀ = 4.884 ± 0.29 μg/mL |

Antimicrobial Activity Assessments

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of sulfonamides have long been recognized for their chemotherapeutic activity against bacteria. nih.gov Recent studies on thienopyrimidine–sulfonamide hybrids have provided insights into their efficacy against both Gram-positive and Gram-negative strains. mdpi.com These hybrid structures aim to enhance antimicrobial action by potentially targeting multiple microbial processes. mdpi.com

Against Gram-positive bacteria, certain sulfonamide derivatives have demonstrated potent activity. nih.gov In one study, a series of thienopyrimidine–sulfonamide hybrids were tested against Staphylococcus aureus, a significant Gram-positive pathogen. mdpi.com The thienopyrimidine–sulfadiazine (B1682646) hybrid 12ii showed enhanced antibacterial activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) value that was better than that of sulfadiazine alone. mdpi.com Another study found that certain sulfonamide derivatives were effective against clinical isolates of S. aureus, with MIC values for the most potent compound being 32 μg/mL against the reference strain. nih.gov

The efficacy of these analogs against Gram-negative bacteria appears to be more limited. Five of the investigated thienopyrimidine–sulfonamide hybrids showed mild activity against Escherichia coli, but with higher MIC values and smaller zones of inhibition compared to the parent sulfonamides. mdpi.com For example, the cyclohexathienopyrimidine–sulfadiazine hybrid 4ii exhibited an inhibition zone of 18 mm for E. coli, compared to 27.67 mm for sulfamethoxazole. mdpi.com No significant activity was detected against other Gram-negative strains like Pseudomonas aeruginosa or Klebsiella pneumoniae. mdpi.com

| Compound Class/Derivative | Bacterial Strain | Activity Metric (MIC) |

|---|---|---|

| Sulfonamide derivative I | S. aureus ATTCC 29213 | 32 μg/mL |

| Sulfonamide derivative II | S. aureus ATTCC 29213 | 64 μg/mL |

| Thienopyrimidine–sulfadiazine hybrid 12ii | S. aureus | Enhanced activity vs. sulfadiazine |

| Cyclohexathienopyrimidine–sulfadiazine hybrid 4ii | E. coli | Mild activity (Zone of Inhibition: 18 mm) |

Antifungal Spectrum and Potency

The unique structures of sulfonamide analogs have also been leveraged to target fungal pathogens. mdpi.com Thienopyrimidine derivatives, in particular, have shown effective antifungal activity by targeting specific fungal enzymes, which can lead to compromised cell membrane integrity and cell death. mdpi.com

In a study evaluating thienopyrimidine–sulfonamide hybrids, six of the tested compounds displayed good activity against pathogenic Candida strains. mdpi.com Specifically, compounds 4ii, 8ii, 8iii, 12i, and 12iii showed antifungal potency that was comparable or superior to the parent sulfonamides, based on both zones of inhibition and MIC values. mdpi.com The cyclohexathienopyrimidine–sulfadiazine hybrid 4ii demonstrated the best activity in its series, with MIC values of 62.5 µg/mL against Candida albicans and 125 µg/mL against Candida parapsilosis. mdpi.com

Research on structurally related amiloride (B1667095) analogs, which also feature a heterocyclic core, has identified compounds with broad-spectrum antifungal activity. nih.gov A series of 6-(2-benzofuran) HMA analogs were particularly effective, showing activity against both basidiomycete (Cryptococcus neoformans) and ascomycete (Candida spp.) fungal pathogens, including multidrug-resistant clinical isolates. nih.gov One of the most active compounds, a phenylethylamine-substituted analog, produced a two-fold increase in activity, with both MIC and Minimum Fungicidal Concentration (MFC) values of 8 µg/mL against C. neoformans. nih.gov

| Compound Class/Derivative | Fungal Strain | Activity Metric (MIC/MFC) |

|---|---|---|

| Cyclohexathienopyrimidine–sulfadiazine hybrid 4ii | Candida albicans | MIC: 62.5 µg/mL |

| Cyclohexathienopyrimidine–sulfadiazine hybrid 4ii | Candida parapsilosis | MIC: 125 µg/mL |

| 6-(2-benzofuran) HMA analog 9 | Cryptococcus neoformans | MIC & MFC: 16 µg/mL |

| Phenylethylamine-substituted 6-(2-benzofuran) HMA analog 11 | Cryptococcus neoformans | MIC & MFC: 8 µg/mL |

Antiviral Action and Proposed Mechanisms

The structural diversity of sulfonamides has led to their investigation as potential antiviral agents against a range of viruses. mdpi.com The sulfonamide fragment appears to have a direct effect on the antiviral properties of these compounds. mdpi.com The mechanism of action for antiviral drugs often involves the inhibition of viral enzymes essential for replication, such as DNA or RNA polymerases, or blocking the virus's entry into or release from the host cell. nih.govnih.gov

A study on N-heterocycle-containing sulfonamide derivatives found significant antiviral activity against the Encephalomyocarditis virus (EMCV), with IC₅₀ values of 22.0 ± 2.6 µM and 18.3 ± 2.0 µM for two different 2-azabicyclo derivatives. mdpi.com One of these derivatives also showed lower activity against Adenovirus type 5 (AdV5) and Human Parainfluenza Virus type 3 (HPIV-3). mdpi.com

The proposed mechanisms for such antiviral sulfonamides often align with general antiviral strategies. nih.govnih.gov One common mechanism is the inhibition of viral polymerases. nih.gov Nucleoside analogs, for example, can be converted into their triphosphate forms within the cell and subsequently incorporated into the growing viral DNA or RNA chain, leading to the termination of replication. nih.gov Other mechanisms include inhibiting enzymes like viral neuraminidase, which is crucial for the release of new virus particles from the host cell, or viral methyltransferases, which are needed to cap viral RNA and evade the host immune response. nih.govmdpi.com For sulfonamide derivatives specifically, their action could be through the inhibition of these or other viral enzymes critical to the viral life cycle. researchgate.net

Investigations into Antimicrobial Resistance Mechanisms

The widespread use of sulfonamides has led to the emergence of significant bacterial resistance, a phenomenon that must be considered for any new analog. nih.gov Resistance to sulfonamides can be intrinsic or acquired and typically occurs through three primary mechanisms: enzymatic inactivation, reduced intracellular accumulation (via decreased influx or increased efflux), or modification of the cellular target. nih.gov

The primary target for sulfonamides is the enzyme dihydropteroate synthase (DHPS), which is essential for the bacterial synthesis of folic acid. nih.govresearchgate.net Resistance most commonly arises from modifications to this target enzyme. nih.gov In many clinically relevant Gram-negative bacteria, resistance is acquired via the horizontal transfer of plasmids containing genes (sul1, sul2, and sul3) that encode for alternative, drug-resistant variants of the DHPS enzyme. nih.govresearchgate.net These resistant enzymes show a pronounced insensitivity to sulfonamides while maintaining a normal affinity for the natural substrate, p-aminobenzoic acid (pABA). nih.govresearchgate.net

Another mechanism involves mutations in the chromosomal gene for DHPS (folP). nih.gov While laboratory mutants can be easily isolated, they often show a trade-off between drug resistance and enzyme performance. nih.gov However, clinically resistant mutants frequently have additional compensatory mutations that restore the normal function of the DHPS enzyme. nih.gov Less common mechanisms include permeability barriers that prevent the drug from entering the cell and efflux pumps that actively remove the drug, both of which play a role in the intrinsic resistance of some bacteria like Pseudomonas aeruginosa. nih.gov

Anticancer Potential and Cellular Effects

The anticancer potential of various sulfonamide derivatives, including those structurally related to this compound, has been a significant area of research. These investigations have demonstrated the ability of these compounds to inhibit the growth of cancer cells, induce programmed cell death, and interfere with the cell cycle.

Sulfonamide derivatives have shown significant cytotoxic activity against a range of human cancer cell lines. For instance, certain N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide compounds exhibited potent activity against HeLa (cervical cancer), MCF-7, and MDA-MB-231 (breast cancer) cell lines, with IC50 values ranging from 1.62 to 12.74 µM nih.gov. The activity of these compounds was found to be comparable to established chemotherapy drugs like Cisplatin and doxorubicin (B1662922) nih.gov.

A series of arylpropyl sulfonamide analogues were evaluated for their cytotoxicity in prostate cancer (PC-3) and leukemia (HL-60) cell lines nih.gov. One particular compound in this series demonstrated the most potent activity with IC50 values of 29.2 µM for PC-3 cells and 20.7 µM for HL-60 cells nih.gov. Similarly, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which incorporate a pyridine scaffold, were tested against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines nih.gov. One derivative emerged as the most active, with IC50 values of 3.22 µM and 2.71 µM against A549 and HCT-116 cells, respectively, rivaling the efficacy of Doxorubicin nih.gov.

Further studies on sulfonamide-based derivatives of metformin (B114582) showed stronger cytotoxic properties than metformin itself against MCF-7 and MDA-MB-231 breast cancer cells mdpi.comnih.gov. One compound with a meta-methyl group in the benzene (B151609) ring inhibited MCF-7 growth with an IC50 value of 87.7 µmol/L mdpi.comnih.gov. Additionally, sulfonamide chalcones have shown cytotoxicity against tumor cell lines SF-295 (glioblastoma) and PC-3 rsc.org.

Table 1: In Vitro Cytotoxic Activity of Selected Sulfonamide Analogs

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 µM | nih.gov |

| Arylpropyl Sulfonamide Analog | PC-3 | 29.2 µM | nih.gov |

| Arylpropyl Sulfonamide Analog | HL-60 | 20.7 µM | nih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Analog | A549 | 3.22 ± 0.2 µM | nih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Analog | HCT-116 | 2.71 ± 0.16 µM | nih.gov |

| Metformin-Sulfonamide Derivative | MCF-7 | 87.7 ± 1.18 µmol/L | mdpi.comnih.gov |

Beyond simply halting cell growth, sulfonamide derivatives actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells nih.gov.

Studies have shown that the cytotoxicity of sulfonamide-based metformin derivatives is partly due to their ability to induce apoptosis in MCF-7 and MDA-MB-231 cells and to arrest the cell cycle in the G0/G1 phase mdpi.comnih.gov. In another investigation, a novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea compound was found to provoke apoptosis in HCT-116 cells nih.gov. This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9 nih.gov. This compound also disrupted the cell cycle by altering the Sub-G1 phase and arresting cells in the G2-M stage nih.gov.

Similarly, a 2-Methylpyridine-1-ium-1-sulfonate (MPS) compound, isolated from Allium hirtifolium, induced apoptosis and caused cell cycle arrest in a dose-dependent manner nih.gov. In AGS gastric adenocarcinoma cells, it caused arrest in the G1 and G2/M phases, while in Caco-2 colon cancer cells, it led to arrest in the G1 and S phases nih.gov. These effects were associated with the downregulation of cyclin D1 and CDK4, and the upregulation of p21, p27, and p53 nih.gov. The induction of apoptosis was further confirmed by an increased Bax/Bcl-2 expression ratio nih.gov. Other novel sulfonamide derivatives have also been shown to cause early apoptosis and G2 phase arrest in A549 lung cancer cells rsc.org.

Table 2: Effects of Sulfonamide Analogs on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Cell Cycle Effect | Apoptotic Mechanism | Reference |

| Metformin-Sulfonamide Derivative | MCF-7, MDA-MB-231 | G0/G1 Arrest | Induction of Apoptosis | mdpi.comnih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea | HCT-116 | G2/M Arrest | ↓Bcl-2, ↑Bax, ↑Caspase-3/9, ↑p53 | nih.gov |

| 2-Methylpyridine-1-ium-1-sulfonate | AGS | G1 and G2/M Arrest | ↓Cyclin D1/CDK4, ↑p21/p27/p53, ↑Bax/Bcl-2 ratio | nih.gov |

| 2-Methylpyridine-1-ium-1-sulfonate | Caco-2 | G1 and S Arrest | ↓Cyclin D1/CDK4, ↑p21/p27/p53, ↑Bax/Bcl-2 ratio | nih.gov |

| Novel Sulfonamide Derivative | A549 | G2 Arrest | Induction of early apoptosis | rsc.org |

The anticancer effects of sulfonamide derivatives are not limited to the inhibition of enzymes like carbonic anhydrases. Research has uncovered other mechanisms through which these compounds exert their antineoplastic action.

One significant mechanism involves direct interaction with DNA, which is crucial for the biological function of many anticancer drugs nih.gov. Molecular docking and dynamic simulations have shown that compounds like 2,5-Dichlorothiophene-3-sulfonamide can bind to the minor groove of DNA, an interaction that contributes to their strong cytotoxicity nih.gov.

Another non-enzymatic mechanism is the activation of tumor pyruvate (B1213749) kinase M2 (PKM2), a protein that plays a critical role in cancer cell metabolism. A novel sulfonamide derivative was identified as a potent activator of PKM2, leading to its anti-lung cancer effects rsc.org. Additionally, some sulfonamide analogs of the apoptosis inducer B13 function as ceramide analogues. The accumulation of ceramide in cells is known to lead to apoptosis, and this represents a therapeutic strategy for cancer treatment nih.gov.

Antidiabetic Research

Sulfonamide derivatives have been investigated for their potential as antidiabetic agents, primarily through the inhibition of key digestive enzymes involved in carbohydrate metabolism. A series of new sulfonamide derivatives were evaluated for their in vitro α-glucosidase and α-amylase inhibition activities nih.govrsc.org.

Several of these compounds showed excellent inhibitory potential against α-glucosidase, with some being 1.05 to 1.39 times more potent than acarbose, a standard anti-diabetic drug nih.govrsc.org. For example, four derivatives exhibited IC50 values against α-glucosidase ranging from 19.39 µM to 25.57 µM nih.govrsc.org. The activity was influenced by substitutions on the phenyl ring of the molecule nih.gov.

In addition to enzyme inhibition, certain sulfonamide derivatives demonstrated significant glucose uptake activity in muscle cell lines, with some being 1.62 to 27 times more potent than berberine, another compound used in diabetes management nih.govrsc.org. This suggests a multi-target approach to their antidiabetic effects, involving both the reduction of glucose absorption and the enhancement of glucose uptake from the bloodstream researchgate.net.

Table 3: Antidiabetic Activity of Selected Sulfonamide Derivatives

| Compound | Target | Activity (IC50 / EC50) | Potency vs. Standard | Reference |

| Derivative 3a | α-Glucosidase | 19.39 µM | 1.39x vs. Acarbose | nih.govrsc.org |

| Derivative 6 | α-Glucosidase | 22.02 µM | 1.22x vs. Acarbose | nih.govrsc.org |

| Derivative 3b | α-Glucosidase | 25.12 µM | 1.07x vs. Acarbose | nih.govrsc.org |

| Derivative 3h | α-Glucosidase | 25.57 µM | 1.05x vs. Acarbose | nih.govrsc.org |

| Derivative 3g | Glucose Uptake | 1.29 µM | 27x vs. Berberine | nih.govrsc.org |

| Derivative 7 | Glucose Uptake | 19.03 µM | 1.68x vs. Berberine | nih.govrsc.org |

Antimalarial Investigations Targeting Falcipain-2

The cysteine protease falcipain-2 of Plasmodium falciparum is a crucial enzyme for the parasite's life cycle, involved in the hydrolysis of hemoglobin to provide essential amino acids eurekaselect.comresearchgate.net. This makes it an attractive target for the development of new antimalarial drugs eurekaselect.commdpi.com.

A novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were designed and synthesized to combat drug-resistant malaria nih.gov. These compounds demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum nih.gov.

The most potent compounds, SZ14 and SZ9, showed significant inhibition of falcipain-2, with IC50 values of 4.1 µM and 5.4 µM, respectively nih.gov. These compounds also inhibited the related enzyme falcipain-3 nih.gov. Importantly, these derivatives showed high selectivity for the parasite and no significant cytotoxicity against mammalian Vero cell lines, indicating a favorable safety profile for further development nih.govnih.gov.

Anti-inflammatory Properties

The sulfonamide scaffold is also present in molecules with anti-inflammatory properties. Researchers have designed novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivatives as potential anti-inflammatory agents nih.gov.

One compound from this series, LASSBio-930, was identified as a promising anti-inflammatory and anti-hyperalgesic prototype. It was effective in reducing carrageenan-induced rat paw edema with an ED50 of 97.8 µmol/kg nih.gov. The mechanism of its anti-inflammatory action was determined to be mainly through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response nih.gov.

Modulation of Chemokine Receptors (e.g., CCR8)

While direct research on this compound's interaction with chemokine receptor 8 (CCR8) is not extensively documented in publicly available literature, the broader class of sulfonamide derivatives has been investigated for its potential to modulate this important therapeutic target. Chemokine receptors, including CCR8, are integral to immune responses and have been implicated in various inflammatory diseases and cancer.

Structure-activity relationship (SAR) studies on different classes of sulfonamide-containing molecules have revealed key insights into the requirements for CCR8 antagonism. For instance, research into novel N-substituted-5-aryl-oxazolidinones as human CCR8 antagonists highlighted the critical nature of the stereochemistry and the substituents on the aromatic rings for potent activity. In one study, the R-enantiomer of a particular oxazolidinone derivative was found to be over 100-fold more potent than its S-enantiomer, emphasizing the specific spatial arrangement required for effective receptor binding.

Furthermore, investigations into other heterocyclic sulfonamides have demonstrated that modifications to the core scaffold and its substituents can significantly impact potency and selectivity for CCR8. While specific data for this compound analogs is scarce, the general principles derived from related sulfonamide series suggest that the pyridine ring and the methyl and sulfonamide substituents would play a crucial role in defining the compound's interaction with the receptor's binding pocket. The nitrogen atom in the pyridine ring, for example, could act as a hydrogen bond acceptor, a common interaction motif in ligand-receptor binding.

Interactive Table: Representative Sulfonamide Analogs and their CCR8 Antagonistic Activity

| Compound Class | Key Structural Features | Observed Potency (Example) |

|---|---|---|

| N-substituted-5-aryl-oxazolidinones | R-stereochemistry at the 5-position of the oxazolidinone ring | pIC50 values up to 7.0 in functional assays |

Interactions with Voltage-Gated Sodium Channels

The pyridine sulfonamide scaffold has emerged as a promising pharmacophore for the development of inhibitors targeting voltage-gated sodium channels (Navs), which are critical for the initiation and propagation of action potentials in excitable cells. Specific subtypes, such as Nav1.7, have been genetically validated as key targets for the treatment of pain.

Research has led to the discovery of pyridyl urea (B33335) sulfonamide inhibitors of Nav1.7. These compounds were developed from a quinolinone sulfonamide series, with a strategy focused on reducing lipophilicity to improve drug-like properties. A key finding was the use of an intramolecular hydrogen bond to mimic the necessary pharmacophore, which allowed for the introduction of polarity without negatively affecting in vivo clearance. This works highlights the nuanced structural requirements for potent and selective Nav1.7 inhibition.

Further studies on aryl and acylsulfonamides have identified state-dependent inhibitors of the Nav1.3 isoform, which is upregulated following nerve injury and is considered a potential target for pain and neurodevelopmental disorders. Through a process of ligand-based 3D similarity searching and subsequent optimization, researchers identified compounds with potent inhibitory activity against the inactivated state of the Nav1.3 channel. For example, one compound displayed an impressive IC50 value of 20 nM against the inactivated state of Nav1.3, with approximately 20-fold weaker activity against the Nav1.5 and Nav1.7 channels, demonstrating a degree of selectivity.

These findings underscore the potential of pyridine sulfonamide analogs to act as potent and selective modulators of voltage-gated sodium channels. The this compound core, with its specific electronic and steric properties, could be a valuable starting point for the design of novel Nav channel inhibitors.

Interactive Table: Representative Pyridine Sulfonamide Analogs as Nav Channel Inhibitors

| Compound Class | Target Channel | Key Findings | Example Potency (IC50) |

|---|---|---|---|

| Pyridyl urea sulfonamides | Nav1.7 | Demonstrated efficacy in preclinical pain models with favorable ADME properties. | Not explicitly stated in abstract |

Computational Chemistry and Molecular Modeling of 6 Methylpyridine 3 Sulfonamide

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 6-Methylpyridine-3-sulfonamide, and a biological target, typically a protein. These methods are instrumental in understanding the structural basis of a ligand's activity and in predicting its binding affinity.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This allows for a detailed analysis of the binding mode and the key intermolecular interactions that stabilize the ligand-protein complex. For sulfonamide-based inhibitors, these interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and coordination with metal ions if present in the active site.

In studies of substituted pyridine (B92270) derivatives targeting enzymes like lysine-specific demethylase 1 (LSD1), molecular docking has revealed that specific amino acid residues, such as Lys661 and Asp555, can be crucial for binding. nih.gov The sulfonamide group, a common feature in many enzyme inhibitors, frequently participates in critical hydrogen bonding interactions. For instance, in the case of carbonic anhydrase inhibitors, the sulfonamide moiety is known to coordinate with the zinc ion in the active site and form hydrogen bonds with key residues like Thr199 and Thr200.

MD simulations further refine the static picture provided by docking by simulating the dynamic nature of the ligand-protein complex over time. These simulations can reveal the stability of the predicted binding pose and the persistence of key interactions. For example, MD simulations of sulfonamides interacting with triose phosphate (B84403) isomerase have shown that the stability of the complex is maintained through a network of hydrogen bonds, with some showing high occupancy throughout the simulation. peerj.com

Table 1: Illustrative Key Intermolecular Interactions for Pyridine-Sulfonamide Analogs with Protein Targets

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Potential Importance |

| Hydrogen Bond | Sulfonamide (-SO₂NH₂) | Thr, Ser, His, Asp | Anchoring the ligand in the active site |

| Hydrophobic | Pyridine ring, Methyl group | Leu, Val, Ile, Phe | Enhancing binding affinity and selectivity |

| π-π Stacking | Pyridine ring | Phe, Tyr, Trp, His | Orienting the ligand within the binding pocket |

| Metal Coordination | Sulfonamide group | Zn²⁺ (in metalloenzymes) | Critical for inhibitory activity |

This table is illustrative and based on findings for analogous compounds. The specific interactions for this compound would depend on the target protein.

A primary goal of molecular modeling is to predict the binding affinity of a ligand for its target, often expressed as a binding free energy. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach used to calculate binding free energies from MD simulation trajectories. nih.govpeerj.com These calculations consider contributions from van der Waals interactions, electrostatic interactions, and solvation energies.

Studies on substituted pyridine derivatives have shown that electrostatic interactions are often the major driving force for binding. nih.gov By comparing the calculated binding affinities of a ligand for different protein targets, it is possible to predict its target selectivity. For instance, MD simulations and MM-PBSA calculations for a representative sulfonamide showed a stronger binding affinity for the triose phosphate isomerase from Plasmodium falciparum over the human isoform, suggesting a basis for selective inhibition. peerj.com The predicted binding affinities can be correlated with experimental bioactivity data to validate and refine the computational models. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are employed to analyze the electronic structure of this compound.